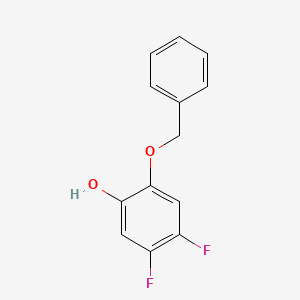

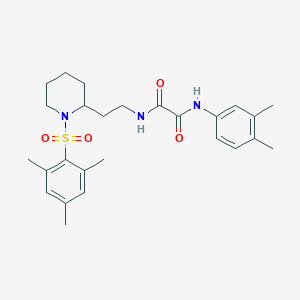

![molecular formula C11H19NO3 B3001759 6,6-Dimethoxy-3-(propan-2-yl)-2-azaspiro[3.3]heptan-1-one CAS No. 1955541-44-2](/img/structure/B3001759.png)

6,6-Dimethoxy-3-(propan-2-yl)-2-azaspiro[3.3]heptan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 6,6-Dimethoxy-3-(propan-2-yl)-2-azaspiro[3.3]heptan-1-one is a structurally complex molecule that belongs to the class of azaspiroheptanes. These compounds are characterized by a spirocyclic structure, where a nitrogen-containing ring is fused to another cyclic moiety. The presence of dimethoxy groups and a propan-2-yl side chain further adds to the complexity of this molecule, potentially affecting its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of azaspiroheptanes can be achieved through various methods. A practical route to synthesize 2,6-diazaspiro[3.3]heptanes, which are closely related to the compound , has been described using reductive amination of aldehydes with primary amines or anilines, followed by cyclization to form the spirocyclic structure . Another approach involves the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which provides a convenient entry point to novel compounds and could potentially be adapted to synthesize the target compound .

Molecular Structure Analysis

The molecular structure of azaspiroheptanes is significant due to the spirocyclic framework, which often imparts unique chemical properties. The presence of nitrogen in the ring system can influence the electronic distribution and reactivity of the molecule. While the exact molecular structure analysis of 6,6-Dimethoxy-3-(propan-2-yl)-2-azaspiro[3.3]heptan-1-one is not provided, related compounds have been characterized using NMR spectroscopy, which could be applied to determine the structure of the target compound as well .

Chemical Reactions Analysis

Azaspiroheptanes can participate in various chemical reactions due to their functional groups and reactive centers. For instance, the synthesis of 2,6-diazaspiro[3.3]heptanes has shown their utility in Pd-catalyzed aryl amination reactions, which could be relevant for the functionalization of the target compound . Additionally, the reactivity of the dimethoxy groups in related compounds like 6,6-dimethoxy bicyclo[3.2.0]heptan-2-one has been explored for the synthesis of prostanoid synthons, indicating potential pathways for further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of azaspiroheptanes are influenced by their molecular structure. The spirocyclic nature of these compounds can affect their boiling points, solubility, and stability. The dimethoxy groups in the target compound are likely to increase its solubility in organic solvents, while the propan-2-yl side chain may contribute to its lipophilicity. The exact physical and chemical properties would require empirical determination through experiments such as melting point analysis, solubility tests, and spectroscopic measurements.

科学的研究の応用

Synthesis and Chemistry

- Synthetic Building Blocks : The compound 6,6-Dimethoxy-3-(propan-2-yl)-2-azaspiro[3.3]heptan-1-one, as part of the azaspiro[3.3]heptane family, has been used in the synthesis of novel angular spirocyclic azetidines. These compounds are useful as building blocks in drug discovery, either as members of a library or for individual preparative scale applications (Guerot et al., 2011).

Biological and Pharmacological Research

- Antibacterial Properties : A derivative of 6,6-Dimethoxy-3-(propan-2-yl)-2-azaspiro[3.3]heptan-1-one, specifically a quinolone analogue, has been designed and synthesized, demonstrating potent antibacterial activity against respiratory pathogens. This includes efficacy against gram-positive and gram-negative bacteria, as well as multidrug-resistant strains (Odagiri et al., 2013).

- Anticonvulsant Agents : Novel sulfonamide derivatives of a related compound, 1,1-dimethyl-5,7-dioxo-4,6-diazaspiro[2.4]heptan-6-yl, have been evaluated as potential anticonvulsant agents. Some of these compounds showed promising activity in seizure models in mice (Li et al., 2015).

Material Science

- Insect Repellent : A nitrogen-containing terpene structurally similar to 6,6-Dimethoxy-3-(propan-2-yl)-2-azaspiro[3.3]heptan-1-one, known as polyzonimine, has been isolated from the defensive secretion of a millipede and found to act as an effective insect repellent (Smolanoff et al., 1975).

特性

IUPAC Name |

6,6-dimethoxy-1-propan-2-yl-2-azaspiro[3.3]heptan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-7(2)8-10(9(13)12-8)5-11(6-10,14-3)15-4/h7-8H,5-6H2,1-4H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQUXVLLODVUBOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C2(CC(C2)(OC)OC)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,6-Dimethoxy-3-(propan-2-yl)-2-azaspiro[3.3]heptan-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

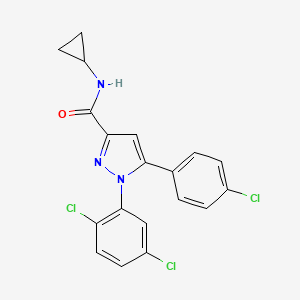

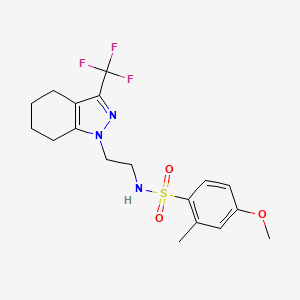

![6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B3001678.png)

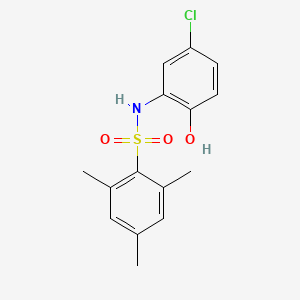

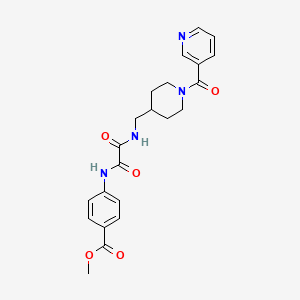

![2,4-dimethyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3001683.png)

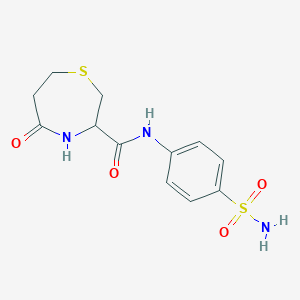

![(E)-1-naphthalen-2-yl-3-[4-(trifluoromethoxy)anilino]but-2-en-1-one](/img/structure/B3001689.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B3001692.png)

![7-[(3-chlorophenyl)methyl]-3,9-dimethyl-1-propyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione](/img/no-structure.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B3001699.png)